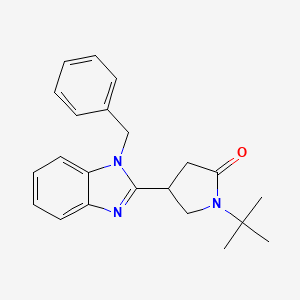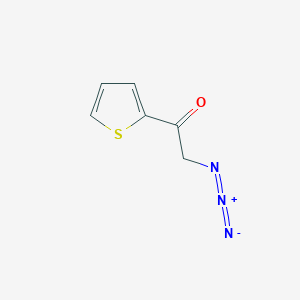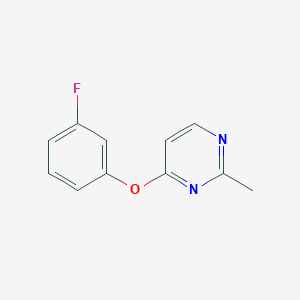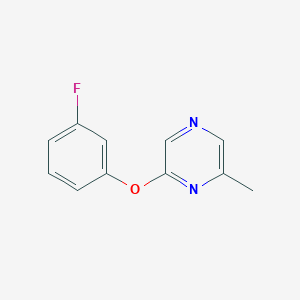![molecular formula C17H24ClN3O4 B6424045 3-[(4-chlorophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid CAS No. 1031899-33-8](/img/structure/B6424045.png)
3-[(4-chlorophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Chlorophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid, or 3-CMPPA, is an organic compound with a variety of applications in scientific research. It is an important intermediate in the synthesis of a wide range of compounds, including drugs, and is used in a variety of biochemical and physiological studies.
Mecanismo De Acción
3-CMPPA is believed to act as a proton donor, donating a proton to the target molecule and thus altering its structure and properties. This mechanism of action has been demonstrated in a variety of biochemical and physiological studies.
Biochemical and Physiological Effects
3-CMPPA has been shown to have a variety of biochemical and physiological effects. In biochemical studies, it has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the metabolism of arachidonic acid and is a target of many anti-inflammatory drugs. In physiological studies, 3-CMPPA has been shown to have anti-inflammatory, analgesic, and antipyretic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-CMPPA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of biochemical and physiological studies. However, it also has several limitations. It is not very soluble in water, making it difficult to use in aqueous solutions, and it is toxic and can cause skin irritation, making it unsuitable for use in some experiments.
Direcciones Futuras
There are a variety of possible future directions for research on 3-CMPPA. One possible direction is to further explore its mechanism of action and its effects on various biochemical and physiological processes. Another possible direction is to explore its potential applications in drug synthesis, as well as its potential for use in the treatment of various diseases. Finally, it may be possible to develop more efficient synthesis methods for 3-CMPPA, as well as more efficient methods for its use in laboratory experiments.
Métodos De Síntesis
3-CMPPA is synthesized in a two-step process, beginning with the reaction of 4-chlorophenyl isocyanate with morpholine in the presence of a base such as sodium hydroxide. This reaction produces a urea intermediate, which is then reacted with an excess of propionic acid in the presence of a base such as sodium hydroxide. This second reaction produces 3-CMPPA as the final product.
Aplicaciones Científicas De Investigación
3-CMPPA has a variety of applications in scientific research. It is an important intermediate in the synthesis of a wide range of compounds, including drugs. It is also used in biochemical and physiological studies, including studies of the effects of drugs on the body.
Propiedades
IUPAC Name |
4-(4-chloroanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O4/c18-13-2-4-14(5-3-13)20-16(22)12-15(17(23)24)19-6-1-7-21-8-10-25-11-9-21/h2-5,15,19H,1,6-12H2,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPUMZHGSVZDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(CC(=O)NC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-fluorophenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B6423964.png)
![2-{[1,1'-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole](/img/structure/B6423970.png)
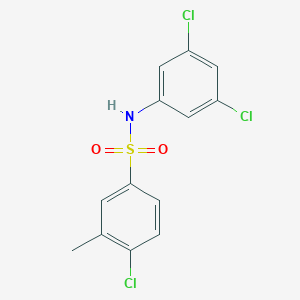
![3-{5-[(2,5-dimethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B6423986.png)
![5-bromo-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B6423991.png)
![methyl 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B6423997.png)

![4,6-dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B6424028.png)
![3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6424029.png)
![3-[(5-methyl-1,3-thiazol-2-yl)oxy]pyridine](/img/structure/B6424053.png)
